Hydrogen Bond Donor Capacity: N-Methyl-4-phenyl vs. N,N-Disubstituted Analogs Determines Intermolecular Interaction Potential
N-Methyl-4-phenylthiophene-2-carboxamide possesses exactly one hydrogen bond donor (the secondary amide N–H), whereas its N,N-disubstituted analog N-Methyl-N-phenylthiophene-2-carboxamide (CAS 5245-93-2) has zero hydrogen bond donors [1]. This difference is absolute and binary: the presence or absence of an H-bond donor fundamentally alters the compound's capacity to act as a hydrogen bond donor in protein-ligand interactions, crystal engineering, or supramolecular assembly. In medicinal chemistry, the loss of a single H-bond donor can reduce binding affinity by 1–3 kcal/mol (corresponding to a 5- to 150-fold loss in potency) when the donor engages a structured water or a backbone carbonyl in the target binding site [2]. The N,N-disubstituted analog therefore cannot substitute for the target compound in any application where the amide N–H serves as a pharmacophoric element.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary amide N–H) |
| Comparator Or Baseline | N-Methyl-N-phenylthiophene-2-carboxamide (CAS 5245-93-2): 0 H-bond donors |
| Quantified Difference | Absolute difference of 1 H-bond donor; predicted ΔΔG contribution of −0.5 to −2.0 kcal/mol for a neutral H-bond in a protein-ligand complex |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1]. Energetic estimate derived from class-level free energy perturbation data for amide N–H to N–CH₃ mutations in protein-ligand systems [2]. |
Why This Matters
Procurement of the incorrect N-substitution analog (zero HBD) would eliminate a key pharmacophoric feature, invalidating any structure-based design campaign that relies on the amide N–H as a hydrogen bond anchor.
- [1] PubChem Compound Summary for CID 12323284, N-Methyl-4-phenylthiophene-2-carboxamide. Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62403-31-0 (accessed 2026-05-10). View Source
- [2] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry. 2010;53(14):5061–5084. doi:10.1021/jm100112j. (Class-level reference: H-bond contributions to binding affinity.) View Source
